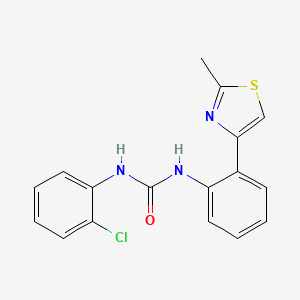
1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, also known as AG490, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in treating various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: Compounds structurally similar to 1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea have shown effectiveness as corrosion inhibitors in mild steel. These compounds act as mixed-type inhibitors and form an adsorbed film on the steel surface, protecting it from corrosion in acidic environments like 1 M hydrochloric acid solution (Bahrami & Hosseini, 2012).
Biological Activity
Antitumor Activities
Some urea derivatives, related to this compound, have demonstrated promising antitumor activities. These compounds were synthesized and evaluated for their efficacy in inhibiting tumor growth (Ling et al., 2008).
Inhibition of Translation Initiation in Cancer Cells
Certain N,N'-diarylureas, similar to the compound , have been identified as potent inhibitors of translation initiation in cancer cells. This suggests their potential as anti-cancer agents, offering a pathway for the development of new cancer treatments (Denoyelle et al., 2012).
Insecticidal Properties
- Insecticidal Activity: Derivatives of urea, structurally related to this compound, have shown significant insecticidal activities, specifically in disrupting the process of cuticle deposition in insects. This characteristic points towards their potential use as insecticides (Mulder & Gijswijt, 1973).
Pharmaceutical Applications
Antimicrobial and Antitubercular Activities
Some urea derivatives have displayed notable antibacterial, antifungal, and antitubercular properties. These compounds, synthesized from phenothiazine, indicate the potential of urea derivatives in pharmaceutical applications (Sharma et al., 2012).
Anticancer Agents
Furthering the scope in cancer treatment, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating their potential as new anticancer agents (Feng et al., 2020).
Environmental Impact
- Environmental Degradation Products: Some studies have focused on the environmental impact of similar urea derivatives, particularly their degradation products in water and soil. These studies are crucial in understanding the ecological impact of such compounds (Gatidou et al., 2005).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-19-16(10-23-11)12-6-2-4-8-14(12)20-17(22)21-15-9-5-3-7-13(15)18/h2-10H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPHMNMWXKIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

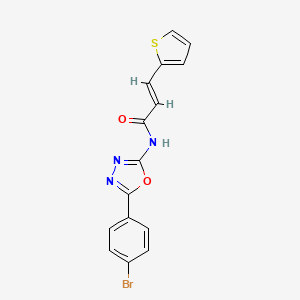
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)
![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)

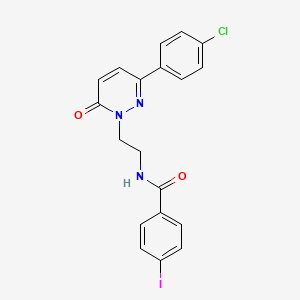
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)
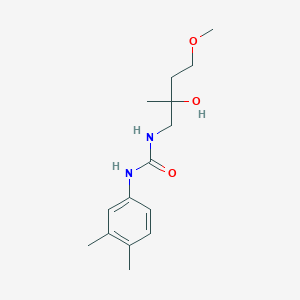

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2896945.png)
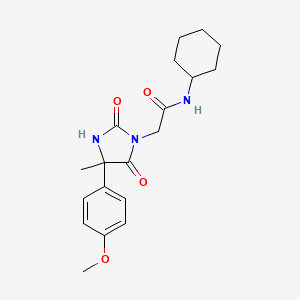
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methoxybenzamide](/img/structure/B2896947.png)